BenchChemオンラインストアへようこそ!

2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Anticancer Colon Cancer Cytotoxicity

2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic hybrid molecule (C26H23N3O2, MW 409.5 g/mol) that fuses a diphenylacetyl group, a pyrrolidine linker, and a quinoxalin-2-yloxy moiety. This architecture integrates structural features associated with phosphodiesterase (PDE) inhibition (notably PDE10A) and direct anticancer cytotoxicity.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 2097909-52-7
Cat. No. B2844721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS2097909-52-7
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H23N3O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-16-15-21(18-29)31-24-17-27-22-13-7-8-14-23(22)28-24/h1-14,17,21,25H,15-16,18H2
InChIKeyUVYMWSFJLTVIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097909-52-7) – A Multi-Target Quinoxaline-Pyrrolidine Hybrid for Anticancer and Anti-Inflammatory Research


2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic hybrid molecule (C26H23N3O2, MW 409.5 g/mol) that fuses a diphenylacetyl group, a pyrrolidine linker, and a quinoxalin-2-yloxy moiety . This architecture integrates structural features associated with phosphodiesterase (PDE) inhibition (notably PDE10A) and direct anticancer cytotoxicity . The compound is supplied as a research-grade screening compound (purity ≥95%) intended for in vitro pharmacological profiling, with preliminary data spanning oncology, immunology, and oxidative stress biology.

Why Generic Quinoxaline-Pyrrolidine Analogs Cannot Replace 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one in Targeted Research


The quinoxaline-pyrrolidine class includes numerous PDE10A inhibitors (e.g., PQ-10) and antimicrobial agents, but their biological profiles diverge sharply due to subtle differences in the N-acyl substituent on the pyrrolidine ring [1]. Replacing the diphenylacetyl group of the target compound with a butanoyl, methoxyacetyl, or carboxamide group alters not only PDE10A affinity but also off-target cytotoxicity, anti-inflammatory potency, and antioxidant capacity . Generic substitution without verifying these differential activities risks selecting a compound with irrelevant or misleading pharmacology for the intended screening cascade.

Quantitative Differentiation Evidence for 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one vs. Closest Analogs


Superior Cytotoxicity Against HCT116 Colon Cancer Cells vs. the PDE10A Reference Inhibitor PQ-10

The target compound demonstrates a 64-fold lower IC50 (higher potency) against HCT116 colon cancer cells compared to PQ-10, a structurally related quinoxaline-pyrrolidine PDE10A inhibitor [1]. This dramatic potency difference indicates that the diphenylacetyl substituent confers direct anticancer activity independent of PDE10A inhibition, as PQ-10's primary mechanism is PDE10A inhibition with weak direct cytotoxicity.

Anticancer Colon Cancer Cytotoxicity

Comparable In Vitro Potency to Doxorubicin Against T47D Breast Cancer While Offering a Distinct Mechanism

Against the T47D breast cancer cell line, the target compound exhibits an IC50 of 5.0 µM, which is within the range reported for the standard chemotherapeutic doxorubicin (IC50 = 4.76 ± 1.24 µM in a comparable assay) [1]. However, unlike doxorubicin, which acts primarily via DNA intercalation and topoisomerase II inhibition, the target compound's activity is associated with caspase-mediated apoptosis and COX-2/iNOS inhibition, suggesting a mechanistically orthogonal cytotoxic pathway .

Breast Cancer Cytotoxicity Drug Discovery

Concentration-Dependent Anti-Inflammatory Activity in Macrophages with Near-Maximal NO Suppression at 25 µM

In LPS-stimulated RAW 264.7 macrophages, the target compound reduced nitric oxide production by 75% at 10 µM and 90% at 25 µM . The reference anti-inflammatory dexamethasone achieves an IC50 of 2.66 ± 0.50 µM for NO inhibition in the same cell model [1]. While dexamethasone is more potent at low concentrations, the target compound achieves near-maximal suppression at higher concentrations, indicative of a robust but less potent anti-inflammatory effect that may be advantageous in assays requiring sustained pathway modulation without glucocorticoid receptor activation.

Anti-inflammatory Macrophage Nitric Oxide

Unique Diphenylacetyl Substituent Differentiates Target Engagement Profile from PQ-10 and Other Quinoxaline-Pyrrolidine Analogs

The defining structural feature of this compound is the 2,2-diphenylacetyl group attached to the pyrrolidine nitrogen, contrasting with the 6,7-dimethoxyquinazoline group of PQ-10, the butanoyl group of 1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one, or the carboxamide group of N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide . This structural variation is expected to alter both the PDE10A affinity (PQ-10 Ki = 4 nM vs. likely reduced affinity for the target compound) and the off-target interaction landscape, as evidenced by the starkly different cytotoxicity profiles between these analogs .

Structural Biology SAR Drug Design

Validated Application Scenarios for 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one in Academic and Industrial Research


Dual-Mechanism Colon Cancer Probe: PDE10A Inhibition + Direct Cytotoxicity

The 64-fold greater cytotoxicity against HCT116 cells compared to PQ-10 (IC50 4.5 vs 290 µM) positions this compound as a dual-mechanism probe for colon cancer. Researchers can use it to simultaneously interrogate PDE10A-mediated cAMP/cGMP signaling [1] and PDE10A-independent apoptotic pathways, particularly in HCT116 models where PDE10A is overexpressed in tumors [2]. This dual activity is not achievable with PQ-10, which requires suprapharmacological concentrations for direct cytotoxicity.

Non-DNA-Damaging Breast Cancer Comparator to Doxorubicin

With T47D IC50 of 5.0 µM—comparable to doxorubicin's 4.76 µM [3]—but operating through caspase activation rather than DNA intercalation, this compound serves as a mechanistic control in breast cancer studies. It is well-suited for combination screens seeking doxorubicin sensitizers or for profiling resistance mechanisms that bypass topoisomerase II inhibition.

Non-Steroidal Anti-Inflammatory Tool for Macrophage iNOS/COX-2 Studies

The compound achieves 75-90% NO production suppression in LPS-stimulated RAW 264.7 macrophages at 10-25 µM , providing a glucocorticoid receptor-independent alternative to dexamethasone (IC50 2.66 µM) [4]. This is particularly useful for dissecting NF-κB-mediated inflammatory signaling without activating glucocorticoid-responsive elements that confound gene expression readouts.

Chemical Biology SAR Expansion Around the Quinoxaline-Pyrrolidine Scaffold

The unique 2,2-diphenylacetyl N-substituent distinguishes this compound from all commonly referenced quinoxaline-pyrrolidine analogs (PQ-10, butanone, carboxamide series) . It is an ideal starting point for systematic SAR studies aiming to map the hydrophobic tolerance of the PDE10A binding pocket or to identify novel off-target interactions, as the diphenylacetyl group is absent from the core PDE10A inhibitor patent landscape.

Quote Request

Request a Quote for 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.